(R)-tert-Butyl 3-(ethylsulfonamido)piperidine-1-carboxylate
Overview
Description
®-tert-Butyl 3-(ethylsulfonamido)piperidine-1-carboxylate is a chiral compound that features a piperidine ring substituted with an ethylsulfonamido group and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 3-(ethylsulfonamido)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.
Introduction of the Ethylsulfonamido Group: This step involves the reaction of the piperidine derivative with an ethylsulfonyl chloride in the presence of a base to form the ethylsulfonamido group.
Esterification: The final step is the esterification of the piperidine derivative with tert-butyl chloroformate to form the desired compound.
Industrial Production Methods
Industrial production methods for ®-tert-Butyl 3-(ethylsulfonamido)piperidine-1-carboxylate would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 3-(ethylsulfonamido)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethylsulfonamido group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The tert-butyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
®-tert-Butyl 3-(ethylsulfonamido)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used to study the effects of sulfonamido groups on biological systems.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 3-(ethylsulfonamido)piperidine-1-carboxylate involves its interaction with specific molecular targets. The ethylsulfonamido group can form hydrogen bonds with biological molecules, influencing their activity. The piperidine ring can interact with receptors or enzymes, modulating their function.
Comparison with Similar Compounds
Similar Compounds
®-tert-Butyl 3-(methylsulfonamido)piperidine-1-carboxylate: Similar structure but with a methylsulfonamido group instead of an ethylsulfonamido group.
®-tert-Butyl 3-(phenylsulfonamido)piperidine-1-carboxylate: Similar structure but with a phenylsulfonamido group.
Uniqueness
®-tert-Butyl 3-(ethylsulfonamido)piperidine-1-carboxylate is unique due to the presence of the ethylsulfonamido group, which can impart different chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
tert-butyl (3R)-3-(ethylsulfonylamino)piperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4S/c1-5-19(16,17)13-10-7-6-8-14(9-10)11(15)18-12(2,3)4/h10,13H,5-9H2,1-4H3/t10-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGZYSZZONCJRA-SNVBAGLBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1CCCN(C1)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS(=O)(=O)N[C@@H]1CCCN(C1)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301126117 | |
Record name | 1-Piperidinecarboxylic acid, 3-[(ethylsulfonyl)amino]-, 1,1-dimethylethyl ester, (3R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301126117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1286209-12-8 | |
Record name | 1-Piperidinecarboxylic acid, 3-[(ethylsulfonyl)amino]-, 1,1-dimethylethyl ester, (3R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1286209-12-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidinecarboxylic acid, 3-[(ethylsulfonyl)amino]-, 1,1-dimethylethyl ester, (3R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301126117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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